N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

Catalog No.
S12634746
CAS No.
M.F
C18H21N5O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamid...

Product Name

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

IUPAC Name

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H21N5O/c24-17(23-16-7-4-6-15-14(16)9-13-19-15)8-2-1-3-10-20-18-21-11-5-12-22-18/h4-7,9,11-13,19H,1-3,8,10H2,(H,23,24)(H,20,21,22)

InChI Key

AZLVOLYOZVYKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CCCCCNC3=NC=CC=N3

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic organic compound characterized by the presence of an indole ring substituted at the nitrogen atom with a methyl group, and a pyrimidine ring connected through a hexanamide linker. This compound exhibits a complex structure that may confer unique chemical and biological properties, making it of interest in medicinal chemistry and pharmacological research. The molecular formula for this compound is C19H23N5OC_{19}H_{23}N_{5}O, and it has a molecular weight of approximately 337.4 g/mol.

Typical for amides and heterocycles, including:

  • Oxidation: The indole or pyrimidine rings can be oxidized to introduce functional groups.
  • Reduction: Functional groups may be reduced using agents like sodium borohydride.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions can modify the existing functional groups or introduce new substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Methanol, ethanol, dichloromethane.

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide has shown potential biological activities, particularly in cancer research. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is known for its ability to modulate biological systems, while the pyrimidine component may enhance its binding affinity to specific targets.

The synthesis of N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide involves several key steps:

  • Formation of the Indole Derivative: The indole ring is synthesized via Fischer indole synthesis using phenylhydrazine and an appropriate ketone or aldehyde.
  • Methylation: The nitrogen atom of the indole is methylated using methyl iodide in the presence of a base like potassium carbonate.
  • Hexanamide Linkage Formation: The methylated indole is reacted with 6-bromohexanoyl chloride to create the hexanamide bond.
  • Coupling with Pyrimidine: The hexanamide derivative is coupled with 2-aminopyrimidine using coupling agents such as EDCI under heating conditions.

Interaction studies are crucial for understanding the mechanism of action of N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide. Preliminary research indicates that it may interact with specific molecular targets within biological systems, affecting metabolic pathways and cellular functions. These interactions could lead to therapeutic effects, although further studies are necessary to elucidate these mechanisms fully.

Several compounds share structural similarities with N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide:

  • N-(1-methyl-1H-indol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide: Similar structure but with substitution at the 3-position of the indole.
  • N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-4-ylamino)hexanamide: Similar structure but with substitution at the 4-position of the pyrimidine.

Uniqueness

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to its specific substitution pattern which influences its chemical reactivity and biological activity. The combination of an indole and pyrimidine ring linked by a hexanamide chain provides distinct properties that differentiate it from other similar compounds, potentially leading to unique therapeutic applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

323.17461031 g/mol

Monoisotopic Mass

323.17461031 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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